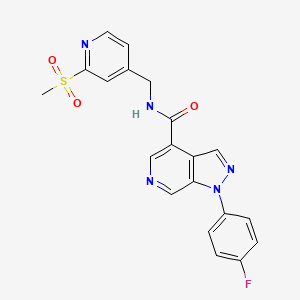
CCR1 antagonist 9
Übersicht
Beschreibung
CCR1 antagonist 9 is a potent and selective antagonist targeting the CCR1 chemokine receptor. It exhibits an impressive IC50 of 6.8 nM in calcium flux assays, effectively inhibiting CCR1-mediated responses . This compound holds promise for therapeutic applications related to autoimmune and inflammatory conditions.
Synthesis Analysis
The synthesis of CCR1 antagonist 9 involves a concise and scalable approach utilizing continuous flow technology. Initially, an S N Ar sequence facilitates the introduction of a cyclopropane ring. Subsequently, a safe, continuous flow Curtius rearrangement is employed to synthesize a p-methoxybenzyl (PMB) carbamate . This process is highly efficient, green, and has been successfully executed on a 40 kg scale .
Molecular Structure Analysis
The molecular formula of CCR1 antagonist 9 is C20H16FN5O3S , with a molecular weight of 454.000 g/mol . It features an off-white to light yellow color and a chemical structure that includes a quinoxaline-2-carboxylic acid backbone .
Chemical Reactions Analysis
The synthesis of CCR1 antagonist 9 involves several key chemical transformations, including azide formation , the Curtius rearrangement , and isocyanate trapping . These reactions are conducted in a continuous flow system, ensuring efficiency and scalability .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Autoimmune Diseases
CCR1 antagonists like BX 471 have shown promise in the treatment of autoimmune diseases. Liang et al. (2000) discovered BX 471, a potent and selective CCR1 antagonist, demonstrating efficacy in an animal model of multiple sclerosis. This suggests its potential use in treating chronic inflammatory diseases (Liang et al., 2000).
Multiple Myeloma
CCR1 antagonists have been studied for their therapeutic potential in multiple myeloma. Karash and Gilchrist (2011) provide an overview of CCR1, its ligands, and the clinical and preclinical compounds for CCR1, highlighting their value in treating multiple myeloma (Karash & Gilchrist, 2011).
Rheumatoid Arthritis
CCR1 antagonists have been evaluated for their application in rheumatoid arthritis. Naya et al. (2001) reported the development of a novel CCR1 antagonist that showed potential in murine models of disease, indicating its therapeutic role in inflammatory diseases like rheumatoid arthritis (Naya et al., 2001).
Arthritis and Cytokine Networks
Amat et al. (2006) investigated the impact of CCR1 blockade in experimental arthritis, using J‐113863, a non‐peptide antagonist of the mouse receptor. This study suggests the potential of CCR1 antagonists in altering cytokine networks and treating rheumatoid arthritis (Amat et al., 2006).
Chemokine Receptor Signaling in Neurological Diseases
Yan et al. (2020) explored the activation of CCR1 and its impact on neuroinflammation in a mouse model of intracerebral hemorrhage, indicating the role of CCR1 in neurological diseases and its potential as a therapeutic target (Yan et al., 2020).
Allergic Asthma
Carpenter et al. (2005) examined the therapeutic effect of a nonpeptide CCR1 antagonist, BX‐471, in a model of chronic fungal asthma, demonstrating its significant attenuation of experimental fungal asthma (Carpenter et al., 2005).
Myocarditis
Futamatsu et al. (2006) demonstrated the role of CCR1 and the effect of the CCR1 antagonist BX471 in myocarditis, suggesting its use in reducing the severity of myocarditis by inhibiting cytokine expression and inducing T cell inactivation (Futamatsu et al., 2006).
Structural Studies for Drug Design
Studies like those by Liu, Chen, and Wei (2012) on the binding modes of CCR1 antagonists provide insights into the CCR1-antagonist interactions, guiding further drug design and mutagenesis studies (Liu, Chen, & Wei, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methylsulfonylpyridin-4-yl)methyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-30(28,29)19-8-13(6-7-23-19)9-24-20(27)17-10-22-12-18-16(17)11-25-26(18)15-4-2-14(21)3-5-15/h2-8,10-12H,9H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHROQCNJDJPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)CNC(=O)C2=CN=CC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CCR1 antagonist 9 | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

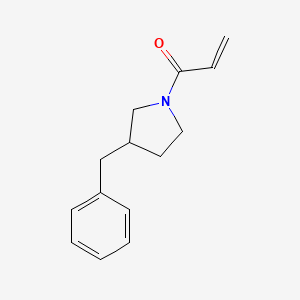
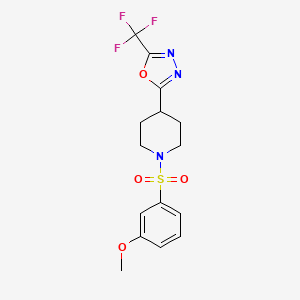
![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2718843.png)
![(S)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2718849.png)
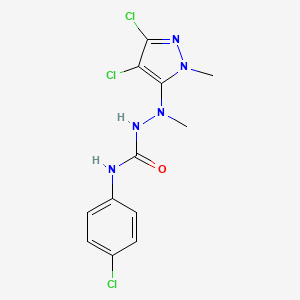
![N-[(3,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2718851.png)

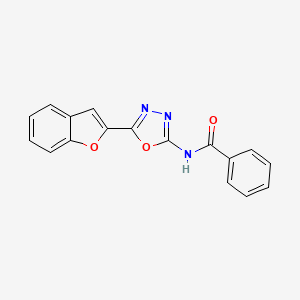
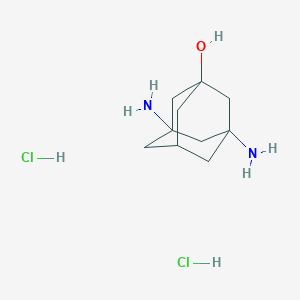
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2718855.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one](/img/structure/B2718856.png)
![5-chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2718858.png)

![2-[6-(2-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2718863.png)